molecular formula C13H17F3N2O B5394920 N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5394920
M. Wt: 274.28 g/mol
InChI Key: VNXFYYPRWAWORE-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features an ethylpropyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethylpropyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]carbamate
  • N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]thiourea
  • N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]guanidine

Uniqueness

N-(1-ethylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pentan-3-yl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-3-9(4-2)17-12(19)18-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFYYPRWAWORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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